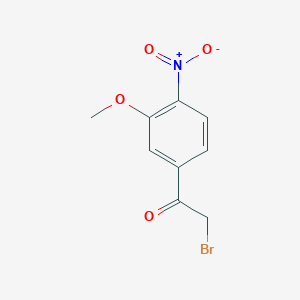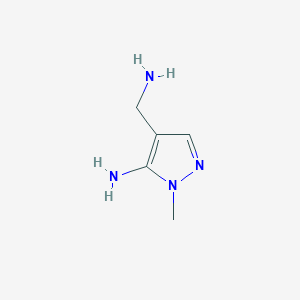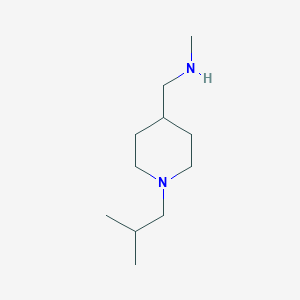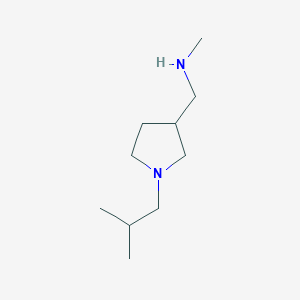
1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine
Vue d'ensemble
Description
1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine is a synthetic compound belonging to the class of piperidine derivatives
Mécanisme D'action
Target of Action
The primary target of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine is the dopamine transporter . This transporter plays a crucial role in the regulation of dopamine levels in the brain by facilitating the reuptake of dopamine from the synapse back into the neurons .
Mode of Action
This compound acts as a potent and selective dopamine reuptake inhibitor . By inhibiting the dopamine transporter, it prevents the reuptake of dopamine, thereby increasing the concentration of dopamine in the synapse . This leads to an enhanced and prolonged signal of the neurotransmitter dopamine.
Biochemical Pathways
The increased dopamine concentration in the synapse can affect various downstream biochemical pathways. Dopamine is a critical neurotransmitter that plays a role in several functions including mood regulation, reward-motivated behavior, motor control, and several endocrine functions. Therefore, the inhibition of its reuptake can have significant effects on these dopamine-dependent pathways .
Result of Action
The result of the action of this compound is an increase in the synaptic concentration of dopamine. This can lead to enhanced dopamine signaling, which can have various effects depending on the specific dopaminergic pathways involved. For instance, it could potentially lead to improved mood or increased reward-motivated behavior .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of 1-benzyl-4-piperidone with phenylpropylamine under reductive amination conditions. Sodium triacetoxyborohydride is commonly used as the reducing agent in this reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl and phenylpropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex piperidine derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: This compound is also a dopamine reuptake inhibitor and shares a similar piperidine structure.
1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol: Another piperidine derivative with similar chemical properties.
Uniqueness
1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit dopamine reuptake sets it apart from other similar compounds, making it a valuable subject of study in neuropharmacology.
Propriétés
IUPAC Name |
1-benzyl-4-(3-phenylpropyl)-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N/c1-3-8-19(9-4-1)12-7-13-20-14-16-22(17-15-20)18-21-10-5-2-6-11-21/h1-6,8-11,14H,7,12-13,15-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKHELOCNIIEFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1CCCC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593142 | |
| Record name | 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70152-27-1 | |
| Record name | 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B1289478.png)





![5-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1289497.png)
![tert-butyl 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1289505.png)
![tert-butyl 3-Bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1289507.png)




